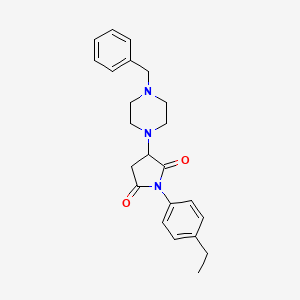

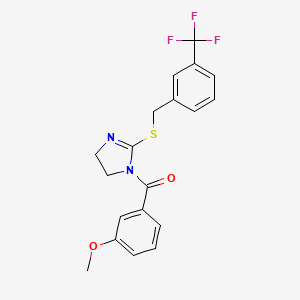

![molecular formula C20H24N2O B2450126 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-57-5](/img/structure/B2450126.png)

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . The imidazole ring is a common component of many important biological molecules, including certain vitamins and antibiotics .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research interest. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring is a key component of functional molecules used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Scientific Research Applications

Organic Synthesis and Catalysis

- Synthesis of Tetrasubstituted Imidazoles : A versatile synthesis method for 1,2,4,5-tetrasubstituted imidazoles employs a four-component cyclocondensation, demonstrating the utility of imidazole derivatives in organic synthesis (Rajkumar et al., 2015).

- Mechanosynthesis of N-Methyl Imines : Imidazole-based compounds serve as recyclable acid-scavenging agents in the mechanosynthesis of N-methyl imines, highlighting their role in green chemistry applications (Khaligh et al., 2019).

Materials Science

- Supramolecular Chemistry : A novel 1-D stacking Z-type supramolecular complex, involving imidazole derivatives, showcases the potential of these compounds in constructing complex molecular architectures with potential applications in materials science (Chen et al., 2006).

Pharmacology

- Angiotensin II Receptor Antagonists : The structure and properties of alcoholates of PNU-97018, an angiotensin II receptor antagonist, are characterized, indicating the pharmaceutical relevance of imidazole derivatives (Ishii et al., 2002).

- Antioxidant and Enzymatic Inhibition Studies : Benzimidazole derivatives, closely related to the compound , have been synthesized and tested for their antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications (Taj et al., 2020).

Future Directions

The field of imidazole derivative synthesis is a vibrant area of research, with many potential future directions. These include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, as well as the exploration of new applications for these compounds in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name |

1-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKULNXBLBYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

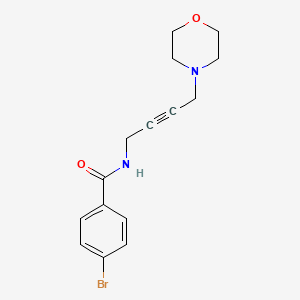

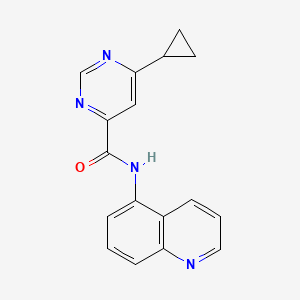

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

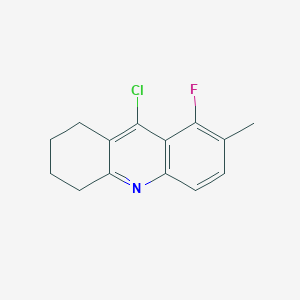

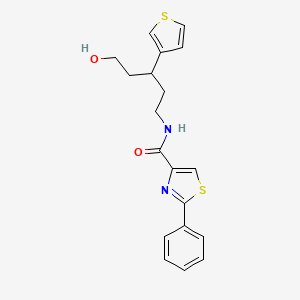

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)

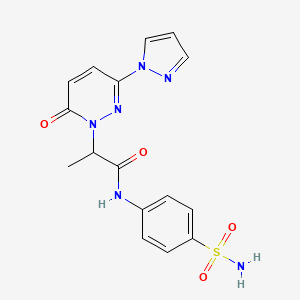

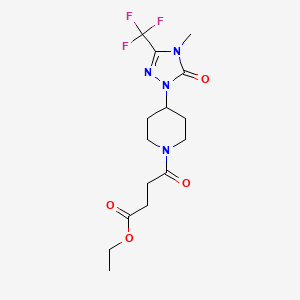

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)